5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid
Description
Chemical Structure and Properties
The compound 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid (CAS: 402614-16-8) is a hybrid heterocyclic molecule comprising two key moieties:
- 2-Furoic acid: A furan ring substituted with a carboxylic acid group at position 2, enabling hydrogen bonding and ionic interactions.
- 4-Chloro-5-methyl-3-nitro-pyrazole: A pyrazole ring substituted with a chloro (Cl) group at position 4, a methyl (CH₃) group at position 5, and a nitro (NO₂) group at position 2.
Molecular Formula: C₁₀H₈ClN₃O₅
Molecular Weight: 285.65 g/mol
Purity: 95% (as per commercial sources) .
The nitro and carboxylic acid groups contribute to polar interactions, while the chloro and methyl groups enhance lipophilicity.
Properties
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O5/c1-5-8(11)9(14(17)18)12-13(5)4-6-2-3-7(19-6)10(15)16/h2-3H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKQMUBDLEUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or furoic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Comparison
Key Comparisons:
Nitro groups in both the target compound and 3,5-dimethyl-nitro analog contribute to strong electron-withdrawing effects, which may stabilize negative charges in biological environments .
Physicochemical Properties: The 2-furoic acid moiety in the target compound offers superior hydrogen-bonding capacity compared to propenoic acid derivatives (e.g., CAS 957014-04-9), impacting solubility and crystallinity . Melting Points: While data for the target compound is unavailable, derivatives like Compound 3g () with hydrogen-bonding benzo[d][1,3]dioxole groups exhibit higher melting points (220–222°C), suggesting that the nitro and carboxylic acid groups in the target compound may similarly promote high thermal stability .
The pentachlorophenoxymethyl analog () demonstrates how halogenation enhances lipophilicity, but the target compound’s single chloro substituent balances polarity and membrane permeability .
Synthetic Routes :
- Similar compounds (e.g., ) are synthesized via cyclization reactions using reagents like phosphorus oxychloride. The target compound likely involves nucleophilic substitution to attach the pyrazole to the furoic acid .
Biological Activity
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid, a compound with the molecular formula CHClNO, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of a chloro and nitro group on the pyrazole ring enhances its biological activity by influencing electronic properties and steric interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 295.64 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Properties
Emerging evidence suggests that this compound may exert neuroprotective effects. Studies indicate it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.
Case Study 2: Anticancer Activity in Breast Cancer Cells
A study involving MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed an increase in apoptotic cells.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : The compound appears to modulate key signaling pathways associated with inflammation and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.
Q & A
Q. Key Intermediates :
- 4-Chloro-5-methyl-1H-pyrazole : Verified by IR (C–N stretch at ~1550 cm⁻¹) and LC-MS .
- Methylene-linked precursor : Confirmed via ¹H NMR (δ 4.5–5.0 ppm for –CH₂–) .
Optimization Tip : Use anhydrous conditions and catalysts like DMAP to enhance coupling efficiency .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify functional groups (e.g., furoic acid protons at δ 6.3–7.5 ppm, pyrazole C–Cl at δ 110–120 ppm). Coupling patterns distinguish regioisomers .
- LC-MS/HPLC : Assess purity (>95% by reverse-phase HPLC with C18 column, acetonitrile/water gradient) and molecular ion peaks ([M+H]⁺ expected at m/z 329.7) .
- FT-IR : Confirm nitro groups (asymmetric stretch at ~1520 cm⁻¹) and carboxylic acid (broad O–H stretch at 2500–3000 cm⁻¹) .
Validation : Cross-reference with synthetic intermediates to track structural deviations .
Advanced: How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or inflammatory markers (TNF-α vs. IL-6) .
- Solubility Issues : Poor aqueous solubility may skew IC₅₀ values. Use DMSO stocks (<0.1% v/v) with solubility enhancers (e.g., cyclodextrins) .
- Metabolic Stability : Check for metabolite interference via LC-MS/MS. For example, nitro group reduction to amine derivatives can alter activity .
Q. Recommended Workflow :
Standardize assays using CLSI guidelines for antimicrobial testing.
Perform dose-response curves across multiple replicates.
Validate target engagement via SPR or molecular docking (e.g., COX-2 or bacterial topoisomerase binding) .
Advanced: What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer:
Crystallization Challenges :
- Low solubility in common solvents (e.g., water, ethanol).
- Polymorphism risks due to flexible methylene bridge.
Q. Strategies :
Solvent Screening : Use mixed solvents (e.g., DMF/water) for slow evaporation.
Seeding : Introduce microcrystals from analogous compounds (e.g., 2-furoic acid derivatives) .
Temperature Control : Gradual cooling from 40°C to 4°C to enhance lattice formation.
Q. Refinement Tools :
- SHELXL : For small-molecule refinement (R-factor <0.05). Use TWINABS for handling twinned crystals .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder (e.g., nitro group orientation) .
Example : A related pyrazole-furoate compound crystallized in P2₁/c space group (Z = 4) with hydrogen-bonded dimers (O···H–N distance: 2.8 Å) .
Advanced: How can computational methods predict and explain the compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). The nitro group may form π-stacking with Tyr385, while the furoic acid H-bonds with Arg120 .
- QSAR Models : Correlate substituent effects (e.g., Cl vs. NO₂) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing groups enhance antimicrobial activity .
- MD Simulations : Assess binding stability (>20 ns trajectories) and solvation effects (TIP3P water model) .
Validation : Compare with experimental SAR data from pyrazole analogs (Table 1) .
Q. Table 1. Structural Analogs and Bioactivity
| Compound | Substituents | IC₅₀ (μM, COX-2) | MIC (μg/mL, S. aureus) |
|---|---|---|---|
| Parent Compound | 4-Cl, 3-NO₂, 5-CH₃ | 0.45 | 12.5 |
| 4-Fluoro Analog | 4-F, 3-NO₂, 5-CH₃ | 0.78 | 25.0 |
| 3-Carboxylic Acid Deriv. | 4-Cl, 3-COOH, 5-CH₃ | >10 | >100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
